molecular formula C23H29NO3S B11506693 Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide

Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide

Cat. No.: B11506693
M. Wt: 399.5 g/mol
InChI Key: DDJBYTCQJRUDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a naphthalene ring substituted with a sulfonic acid group, a methoxy group, and an adamantane moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide typically involves the following steps:

    Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-1-sulfonic acid.

    Methoxylation: The sulfonic acid derivative is then reacted with methanol in the presence of a catalyst to introduce the methoxy group, forming 4-methoxy-1-naphthalenesulfonic acid.

    Amidation: The final step involves the reaction of 4-methoxy-1-naphthalenesulfonic acid with 2-adamantan-1-ylethylamine under suitable conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonate or sulfinate derivatives.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The adamantane moiety enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group contributes to its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene, but with the sulfonic acid group at the 2-position.

    4-Methoxy-1-naphthalenesulfonic acid: Lacks the adamantane moiety, making it less lipophilic.

    Adamantane derivatives: Compounds with similar adamantane structures but different functional groups.

Uniqueness

Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide is unique due to the combination of the naphthalene ring, sulfonic acid group, methoxy group, and adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C23H29NO3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C23H29NO3S/c1-27-21-6-7-22(20-5-3-2-4-19(20)21)28(25,26)24-9-8-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-7,16-18,24H,8-15H2,1H3

InChI Key

DDJBYTCQJRUDQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.